molecular formula C7H8ClF3N2O2S B15307408 (2S)-2-amino-3-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid hydrochloride

(2S)-2-amino-3-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid hydrochloride

Cat. No.: B15307408
M. Wt: 276.66 g/mol
InChI Key: OYASOBBEPGQEDC-WCCKRBBISA-N
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Description

(2S)-2-amino-3-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid hydrochloride is a compound of significant interest in various scientific fields. This compound features a unique structure that includes an amino acid backbone with a trifluoromethyl-thiazole moiety, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid hydrochloride typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the trifluoromethyl group. The amino acid backbone is then attached through a series of condensation and substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. These methods include the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

(2S)-2-amino-3-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl-thiazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-3-[2-(methyl)-1,3-thiazol-4-yl]propanoic acid hydrochloride
  • (2S)-2-amino-3-[2-(ethyl)-1,3-thiazol-4-yl]propanoic acid hydrochloride

Uniqueness

The presence of the trifluoromethyl group in (2S)-2-amino-3-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid hydrochloride imparts unique chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs.

Properties

Molecular Formula

C7H8ClF3N2O2S

Molecular Weight

276.66 g/mol

IUPAC Name

(2S)-2-amino-3-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid;hydrochloride

InChI

InChI=1S/C7H7F3N2O2S.ClH/c8-7(9,10)6-12-3(2-15-6)1-4(11)5(13)14;/h2,4H,1,11H2,(H,13,14);1H/t4-;/m0./s1

InChI Key

OYASOBBEPGQEDC-WCCKRBBISA-N

Isomeric SMILES

C1=C(N=C(S1)C(F)(F)F)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1=C(N=C(S1)C(F)(F)F)CC(C(=O)O)N.Cl

Origin of Product

United States

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